The synthesis of 3,7-dibutyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione primarily involves the alkylation of a purine derivative. The following methods are commonly employed:
The molecular structure of 3,7-dibutyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione features a bicyclic purine core with two butyl groups attached at the 3 and 7 positions. The structural characteristics include:
3,7-dibutyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can participate in several chemical reactions:
The products formed from these reactions depend on specific reagents and conditions used .
The mechanism of action for 3,7-dibutyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with enzymes that play critical roles in nucleic acid metabolism. It may inhibit or modulate these enzymes' activities:
This interaction suggests potential therapeutic applications in regulating cellular functions related to nucleic acids .
3,7-dibutyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several notable applications:
These applications highlight its versatility across different scientific domains .
The strategic elongation of alkyl chains on purine-2,6-dione scaffolds significantly modulates physicochemical properties and bioactivity. 3,7-Dibutyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (molecular formula: C₁₃H₂₀N₄O₂, CAS 350767) serves as a foundational structure for hydrophobic optimization . Efficient synthesis involves N-alkylation of xanthine precursors using alkyl halides under basic conditions. A representative protocol reacts 1H-purine-2,6-dione with 1-bromobutane in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) at 80°C, achieving regioselective N-3 and N-7 dialkylation [8]. Computational analyses reveal that extending the N-7 alkyl chain to branched variants (e.g., 3-methylbutyl) enhances hydrophobicity (LogP increase from 1.73 to 2.15) and steric bulk, as evidenced by molecular weight shifts from 264.32 g/mol (dibutyl) to 278.35 g/mol (butyl-(3-methylbutyl)) [4] [8].
Carbon disulfide-mediated cyclization offers an alternative route. This method condenses diaminouracil derivatives with carbon disulfide under oxidative conditions (e.g., iodine catalysis), forming the purinedione core while enabling simultaneous C₈-thiolation for downstream functionalization [3]. Hydrophobic efficiency metrics (ΔLogP/ΔMW) confirm that butyl chains optimize ligand-receptor interactions by balancing lipophilicity and metabolic stability, outperforming shorter propyl or longer pentyl analogues in partition coefficient assays [8].
Table 1: Impact of N-Alkyl Substituents on Physicochemical Properties
Substituent (Position) | Molecular Weight (g/mol) | LogP | Hydrophobic Efficiency |
---|---|---|---|
Butyl (N-3), Butyl (N-7) | 264.32 | 1.73 | 0.41 |
Butyl (N-3), 3-Methylbutyl (N-7) | 278.35 | 2.15 | 0.49 |
Propyl (N-3), Propyl (N-7) | 236.25 | 1.12 | 0.32 |
Pentyl (N-3), Pentyl (N-7) | 292.38 | 2.84 | 0.38 |
Linagliptin, a clinical dipeptidyl peptidase-4 inhibitor, incorporates a quinazolinylmethyl group at N-1 and a butynyl chain at N-7, demonstrating the therapeutic potential of purinedione derivatives [7]. Emulating this scaffold, novel 3,7-dibutyl-1H-purine-2,6-diones were modified with electron-deficient heterocycles at C-8 to enhance target affinity. Researchers synthesized two series: 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-diones (PB01-PB10) and unsubstituted 3,7-dihydro-1H-purine-2,6-diones (PB11-PB16), evaluating their dipeptidyl peptidase-4 inhibitory activity [2].
Critical modifications include:
Table 2: Dipeptidyl Peptidase-4 Inhibition by Linagliptin-Inspired Purinediones
Compound | Structural Features | IC₅₀ (nM) | Selectivity vs. DPP-8/9 |
---|---|---|---|
Linagliptin | Quinazolinylmethyl-N-1, Butynyl-N-7 | 15.37 ± 2.481 | >10,000-fold |
PB01 | 1,3-Dimethyl-C-8 heterocycle | 15.66 ± 2.546 | >8,500-fold |
PB11 | Unsubstituted-C-8 heterocycle | 16.16 ± 1.214 | >9,200-fold |
PB16 | C-8 phenethyl | 28.45 ± 4.441 | >7,300-fold |
Achieving precise N-butylation at the N-3 and N-7 positions—rather than the less reactive N-1 or N-9—requires tailored strategies. The inherent nucleophilicity hierarchy (N-9 ≈ N-7 > N-3 > N-1) necessitates protective group tactics or metal-assisted coordination [8].
Key approaches include:
Regiochemical outcomes are validated via NMR and crystallography. The 3,7-dibutyl isomer exhibits distinct ⸴¹H-NMR shifts: N-7 proton at δ 3.95–4.05 ppm and N-3 butyl methylene at δ 3.30–3.45 ppm. SMILES notation (CCCCN1C=NC2=C1C(=O)NC(=O)N2CCCC) explicitly confirms substitution patterns .
Table 3: Regioselectivity in N-Butylation of Purine-2,6-Dione
Method | Solvent System | Catalyst/Additive | N-3/N-7 Yield (%) | N-1/N-9 Byproducts (%) |
---|---|---|---|---|
Standard N-alkylation | Dimethylformamide | Potassium carbonate | 72 | 18 |
Phase-transfer catalysis | Toluene/water | Tetrabutylammonium bromide | 88 | 5 |
Ag₂O-assisted stepwise alkylation | Dichloromethane | Silver oxide | 95 | <3 |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1